![molecular formula C8H10NO5P B3281098 Methyl (4-Nitrophenyl) Methylphosphonate CAS No. 7284-49-3](/img/structure/B3281098.png)
Methyl (4-Nitrophenyl) Methylphosphonate
Overview
Description
“Methyl (4-Nitrophenyl) Methylphosphonate” is a chemical compound with the molecular formula C8H10NO5P . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of “this compound” and similar compounds can be challenging. A review paper discusses the hydrolysis of phosphinates and phosphonates, which are useful intermediates in the synthesis of biologically active compounds . The hydrolysis can occur under both acidic and basic conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 phosphorus atom . The average mass is 231.143 Da, and the monoisotopic mass is 231.029663 Da .Chemical Reactions Analysis
The hydrolysis of phosphinates and phosphonates, such as “this compound”, can take place under both acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 231.14 g/mol. More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Molecular Imprinting
- Methyl (4-Nitrophenyl) Methylphosphonate, as a transition state analogue, has been used in molecular imprinting within polymers, enhancing the hydrolysis rate of p-nitrophenyl acetate. This application demonstrates its potential in creating functional polymers with specific catalytic activities (Robinson & Mosbach, 1989).
Nerve Agent Research
- In the study of nerve agent surrogates, derivatives of this compound have been synthesized for testing as inhibitors of acetylcholinesterase and butyrylcholinesterase. These compounds are crucial for understanding the biochemical interactions of nerve agents and developing potential antidotes (Meek et al., 2012).
Enzymatic Studies
- This compound has been used to study the rate-determining steps in the hydrolysis of phosphonate esters, offering insights into reaction mechanisms and catalysis (Kovach et al., 1993).
Environmental Bioremediation
- Research on the biodegradation of 3-methyl-4-nitrophenol, a breakdown product of certain pesticides related to this compound, has been conducted. This includes studies on microbial degradation, which is significant for environmental cleanup and decontamination purposes (Bhushan et al., 2000).
Mechanism of Action
Target of Action
Methyl (4-Nitrophenyl) Methylphosphonate is a type of phosphonate, a class of compounds that have been found to have biological activity Phosphonates are known to interact with various enzymes and receptors in organisms, playing roles in a variety of biological processes .
Mode of Action
Phosphonates, in general, are known to undergo hydrolysis under both acidic and basic conditions . This process can lead to the cleavage of the C-O bond, resulting in the formation of phosphinic and phosphonic acids . These acids are biologically active and can interact with various targets in the organism .
Biochemical Pathways
This compound can participate in the biochemical pathway of hydrolysis, leading to the formation of phosphinic and phosphonic acids . These acids are intermediates in various biochemical pathways and have been found to exhibit biological activity . For instance, they are known to be involved in the treatment of DNA virus and retrovirus infections .
Pharmacokinetics
The pharmacokinetics of similar phosphonate compounds have been studied . These studies suggest that phosphonates can be absorbed and distributed in the body, metabolized, and eventually excreted .
Result of Action
The result of the action of this compound is the formation of phosphinic and phosphonic acids through the process of hydrolysis . These acids are biologically active and can interact with various targets in the organism, leading to a variety of biological effects .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the hydrolysis of phosphonates has been found to be optimal at certain acid concentrations and temperatures . Furthermore, the presence of other substances in the environment, such as other enzymes or inhibitors, can also affect the action of this compound .
Safety and Hazards
Future Directions
The future directions in the study of “Methyl (4-Nitrophenyl) Methylphosphonate” and similar compounds could involve further exploration of their synthesis, particularly the hydrolysis of P-esters . Additionally, these compounds could be studied for their potential biological activity, as similar compounds are known to have antibacterial properties and play a role in the treatment of DNA virus and retrovirus infections .
properties
IUPAC Name |
1-[methoxy(methyl)phosphoryl]oxy-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-13-15(2,12)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPDBQHTSLQLRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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